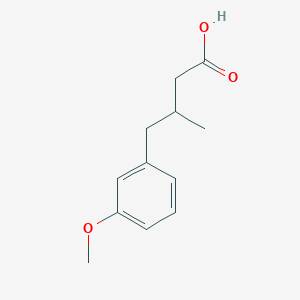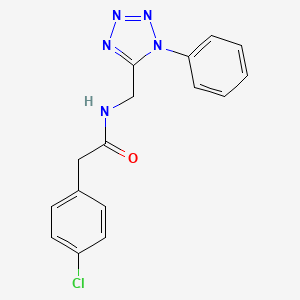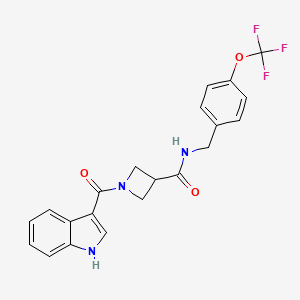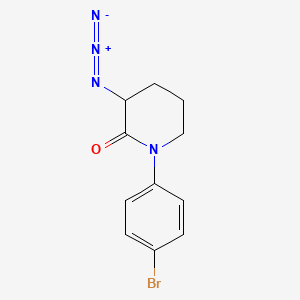![molecular formula C9H11N3O B2793015 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one CAS No. 1437432-91-1](/img/structure/B2793015.png)
1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one” belongs to a class of compounds known as diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms . Diazepines have been found to have various biological activities and are used in the synthesis of pharmaceuticals .
Chemical Reactions Analysis
Diazepines, including “this compound”, can undergo various chemical reactions, such as oxidation, reduction, and substitution reactions .Applications De Recherche Scientifique
Synthesis and Structural Studies
1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one and its derivatives have been explored for their synthetic routes and structural characteristics. Notably, the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, including those with fluoro-substituents, was achieved through reactions involving 2,3-diaminopyridines and ethyl aroylacetates. The study detailed the X-ray crystal structure of one such compound, revealing insights into its molecular conformation and the influence of the diazepinone moiety on the adjacent pyridine ring. This research further delved into NMR spectral analysis, offering a comprehensive comparison of chemical shifts, and investigated the dynamic properties of these compounds, including ring inversion barriers and exocyclic bond rotations (Alonso et al., 2020).
Antiviral Properties
The antiviral potential of this compound derivatives has been examined, particularly against HIV-1 reverse transcriptase. Compounds within this chemical class, including dipyrido[3,2-b:2',3'-e][1,4]diazepinones, demonstrated inhibitory activity against HIV-1 reverse transcriptase at low nanomolar concentrations. Nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor, is part of this chemical class, highlighting the significance of these compounds in antiviral therapy (Hargrave et al., 1991).
Hybrid Compound Synthesis
A series of optically active hybrid compounds, integrating the 1H-1,5-benzodiazepine and 1,4-dihydropyridine units, were synthesized from enantioenriched 6-chloro-5-formyl-1,4-dihydropyridine derivatives and benzene-1,2-diamine. This synthesis highlights the versatility of the diazepinone core in the development of compounds with potential for diverse biological activities (Torres & Rebolledo, 2016).
GABA Receptor Affinity
The affinity of disubstituted 1,4-diazepines for GABAA-receptor subtypes was explored, indicating the relevance of these compounds in neurological studies. Through the synthesis of tetrahydro-1H-1,4-diazepines and pyrido diazepines, researchers evaluated their interactions with benzodiazepine receptor subtypes, shedding light on potential therapeutic applications for neurological disorders (Briel et al., 2010).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Based on the action of similar compounds, it can be inferred that upon binding to their targets, these compounds may induce changes such as receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
Similar compounds have been found to affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways regulate various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .
Pharmacokinetics
A similar compound was found to be stable in both simulated gastric fluid and simulated intestinal fluid, suggesting potential bioavailability .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-5-3-9(13)11-7-6-10-4-2-8(7)12/h2,4,6H,3,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUESKKPTBIXDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)NC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2792937.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2792938.png)
![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2792939.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2792944.png)



![2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B2792949.png)
![N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2792950.png)

![1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2792954.png)
